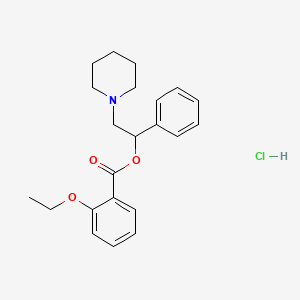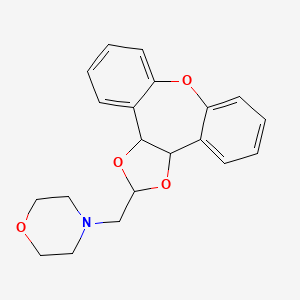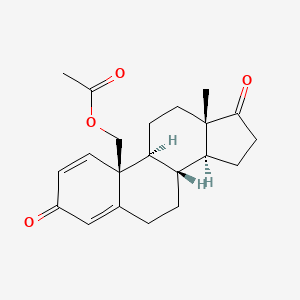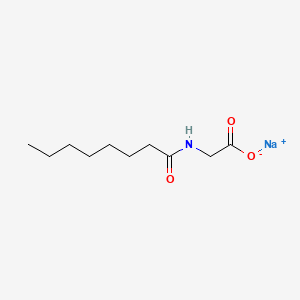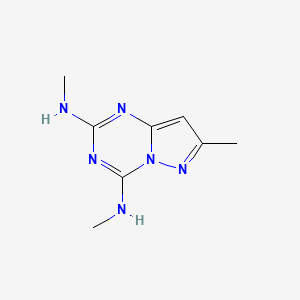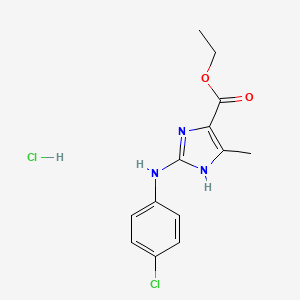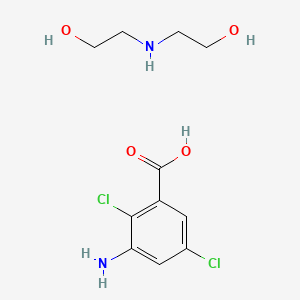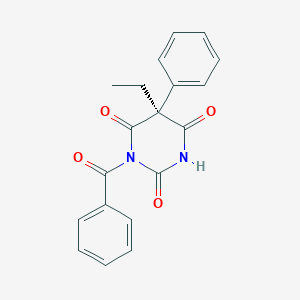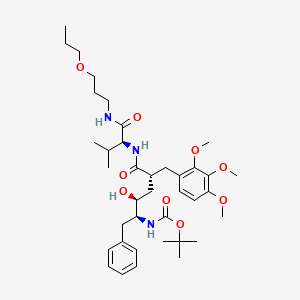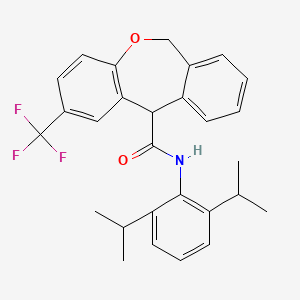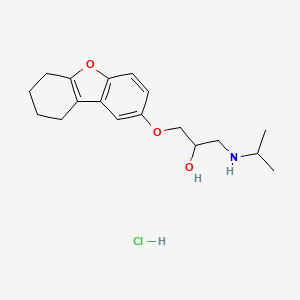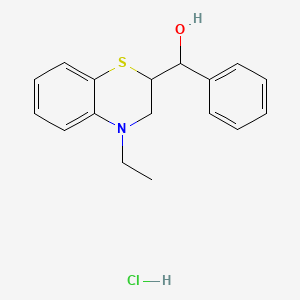
2H-1,4-Benzothiazine-2-methanol, 4-ethyl-3,4-dihydro-alpha-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride is a synthetic organic compound belonging to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system with an ethyl group and a phenyl group attached. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with an alpha-haloketone under basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, where the benzothiazine intermediate is treated with an ethylating agent such as ethyl bromide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzothiazine intermediate is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Methanol Derivative: The final step involves the reduction of the carbonyl group to form the methanol derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to the methanol group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base by treatment with a strong base such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.
Hydrolysis: Sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl derivative.
Reduction: Formation of the methanol derivative.
Substitution: Formation of substituted benzothiazine derivatives.
Hydrolysis: Formation of the free base.
科学研究应用
3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
4-Ethyl-2H-1,4-benzothiazine-2-methanol hydrochloride: Lacks the phenyl group, resulting in different chemical and biological properties.
3,4-Dihydro-2H-1,4-benzothiazine-2-methanol hydrochloride: Lacks the ethyl and phenyl groups, leading to reduced biological activity.
4-Phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride: Lacks the ethyl group, affecting its chemical reactivity and biological effects.
Uniqueness
3,4-Dihydro-4-ethyl-alpha-phenyl-2H-1,4-benzothiazine-2-methanol hydrochloride is unique due to the presence of both ethyl and phenyl groups, which contribute to its distinct chemical properties and enhanced biological activities. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
属性
CAS 编号 |
97713-46-7 |
|---|---|
分子式 |
C17H20ClNOS |
分子量 |
321.9 g/mol |
IUPAC 名称 |
(4-ethyl-2,3-dihydro-1,4-benzothiazin-2-yl)-phenylmethanol;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c1-2-18-12-16(17(19)13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)18;/h3-11,16-17,19H,2,12H2,1H3;1H |
InChI 键 |
JTGSYKMOMHRAAL-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(SC2=CC=CC=C21)C(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


